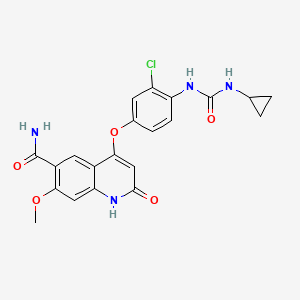
M8WF8C2Awx
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3’-Hydroxy-4’-Methoxyflurbiprofen (M8WF8C2Awx) is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). It is characterized by the presence of a hydroxy group at the 3’ position and a methoxy group at the 4’ position on the flurbiprofen molecule. This compound has garnered interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy-4’-Methoxyflurbiprofen involves several steps:
Ring Opening: Sassafras oil, methanol, and an alkaline reagent react to form a phenol potassium salt solution.
Etherification: The potassium phenolate solution reacts with an excess of a methylating agent to produce mixed ether.
Hydrolysis: The mixed ether undergoes hydrolysis with alcohol, water, and a catalyst to yield a hydrolysis oil phase.
Esterification: The hydrolyzed oil phase reacts with acetic anhydride to form an acetyl intermediate product.
Industrial Production Methods: Industrial production of 3’-Hydroxy-4’-Methoxyflurbiprofen typically involves large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. The use of chiral-phase high-performance liquid chromatography (HPLC) is common for the separation and purification of the enantiomers .
Chemical Reactions Analysis
Types of Reactions: 3’-Hydroxy-4’-Methoxyflurbiprofen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3’,4’-dihydroxyflurbiprofen.
Reduction: Reduction reactions can convert the compound back to its parent flurbiprofen.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic or electrophilic reagents.
Major Products:
Oxidation: 3’,4’-Dihydroxyflurbiprofen.
Reduction: Flurbiprofen.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3’-Hydroxy-4’-Methoxyflurbiprofen has several scientific research applications:
Chemistry: Used as a model compound for studying the effects of hydroxy and methoxy substitutions on the flurbiprofen molecule.
Biology: Investigated for its potential anti-inflammatory and analgesic properties.
Medicine: Explored as a potential therapeutic agent for conditions such as arthritis and other inflammatory diseases.
Mechanism of Action
The mechanism of action of 3’-Hydroxy-4’-Methoxyflurbiprofen is similar to that of flurbiprofen. It exerts its effects through the reversible inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of prostaglandins, leading to decreased inflammation and pain .
Comparison with Similar Compounds
Flurbiprofen: The parent compound, used as an NSAID.
4’-Hydroxyflurbiprofen: Another metabolite of flurbiprofen with similar properties.
3’,4’-Dihydroxyflurbiprofen: An oxidation product of 3’-Hydroxy-4’-Methoxyflurbiprofen.
Uniqueness: 3’-Hydroxy-4’-Methoxyflurbiprofen is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties. These substitutions can influence the compound’s solubility, reactivity, and pharmacokinetics, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
124027-42-5 |
|---|---|
Molecular Formula |
C16H15FO4 |
Molecular Weight |
290.29 g/mol |
IUPAC Name |
(2R)-2-[3-fluoro-4-(3-hydroxy-4-methoxyphenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H15FO4/c1-9(16(19)20)10-3-5-12(13(17)7-10)11-4-6-15(21-2)14(18)8-11/h3-9,18H,1-2H3,(H,19,20)/t9-/m1/s1 |
InChI Key |
GOMCTEVDJGVPBD-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)O)F)C(=O)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)O)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















